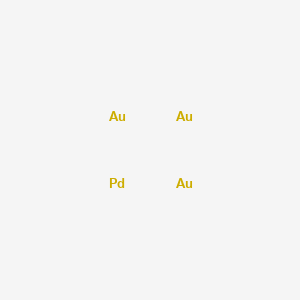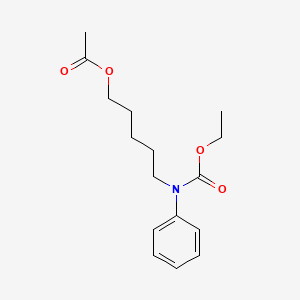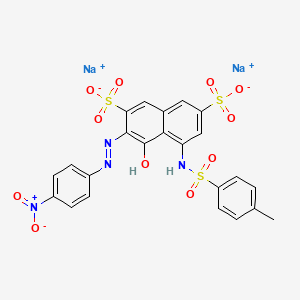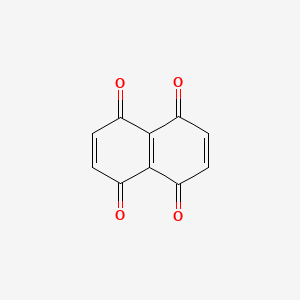
Gold;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and nanotechnology. Gold and palladium are both noble metals, meaning they are resistant to oxidation and corrosion, which makes their compounds highly stable and valuable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration of the reactants, can significantly influence the size and morphology of the resulting nanoparticles .
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in a colloidal solution, followed by stabilization with surfactants or polymers to prevent aggregation. Another method involves the impregnation of gold and palladium onto a support material, such as activated carbon or silica, followed by reduction to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can enhance the reactivity and selectivity of the compound .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions, hydrazine for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve the desired products .
Major Products
The major products formed from reactions involving gold-palladium compounds depend on the specific reaction and conditions used. For example, oxidation reactions can produce epoxides or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can result in the formation of various organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Gold-palladium compounds have a wide range of scientific research applications, including:
Medicine: Gold-palladium nanoparticles are used in biomedical applications, including drug delivery, imaging, and cancer therapy.
Environmental Remediation: These compounds are also employed in environmental applications, such as the removal of pollutants from water and air.
Wirkmechanismus
The mechanism by which gold-palladium compounds exert their effects is often related to their ability to facilitate electron transfer reactions. In catalysis, the gold-palladium interface can enhance the adsorption and activation of reactants, leading to increased reaction rates and selectivity. In biomedical applications, the nanoparticles can interact with cellular components, such as proteins and DNA, to induce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Gold-palladium compounds can be compared with other noble metal compounds, such as gold-silver and platinum-palladium compounds. While gold-silver compounds are also used in catalysis and electronics, they may not offer the same level of stability and reactivity as gold-palladium compounds. Platinum-palladium compounds, on the other hand, are highly effective catalysts but are often more expensive and less abundant than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, reactivity, and versatility, making them valuable for a wide range of applications in science and industry.
Eigenschaften
CAS-Nummer |
12256-71-2 |
|---|---|
Molekularformel |
Au3Pd |
Molekulargewicht |
697.32 g/mol |
IUPAC-Name |
gold;palladium |
InChI |
InChI=1S/3Au.Pd |
InChI-Schlüssel |
YRAZAZNQXFAELO-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)




